Fazarabine
Overview
Description
Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside. It combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine . It has demonstrated activity against a variety of human solid tumor xenografts including colon, lung, and breast cancers .
Synthesis Analysis
Fazarabine was synthesized in the 1970s as a molecule with the arabinose of ara-C and the triazine ring of azacitidine . Like ara-C, fazarabine requires intracellular activation of the nucleotide triphosphate by deoxycytidine kinase before integrating into a DNA sequence .
Molecular Structure Analysis
The chemical formula of Fazarabine is C8H12N4O5 . Its exact mass is 244.08 and its molecular weight is 244.205 .
Physical And Chemical Properties Analysis
Fazarabine has a molecular formula of C8H12N4O5 and a molecular weight of 244.2 .
Scientific Research Applications
Application in Oncology
Fazarabine, also known as Ara-AC, is a nucleoside analogue that has been used in Phase I and Phase II trials for the treatment of various malignancies .
Method of Application
In these trials, Fazarabine was administered as a 24-hour continuous infusion . The dosage varied from 54 to 112 mg/m2/h . The drug was often given in conjunction with granulocyte colony-stimulating factor (G-CSF) to mitigate neutropenia, a common side effect .
Results
The trials found that neutropenia was dose limiting, with minimal nonhematological toxicity . Steady-state plasma concentrations exceeded the minimum target concentration of 2 micrograms/ml in all patients who received >/=78 mg/m2/h for 24 hours . One partial response was seen, and one patient received 16 courses and another received 7 courses of therapy before progression .
Application in Pharmacology
Fazarabine has been studied for its pharmacokinetic behavior when administered with G-CSF .
Method of Application
The study involved administering Fazarabine as a 24-hour infusion with G-CSF to patients with advanced refractory malignancies . The dosage ranged from 54 to 112 mg/m2/h .
Results
The study found that dose-limiting toxicity was approached but not reached . Grade 3 or 4 neutropenia and nausea were the principle side effects . The mean steady-state clearance was 475 +/- 103 ml/min/m2 and did not change with dose .
Safety And Hazards
properties
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-ARQDHWQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024360 | |
Record name | 5-Azacytosine arabinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 16 (mg/mL), Ethanol insoluble (mg/mL), Dimethylsulfoxide > 165 (mg/mL) | |
Record name | FAZARABINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/281272%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Fazarabine | |
CAS RN |
65886-71-7 | |
Record name | Fazarabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65886-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fazarabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065886717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Azacytosine arabinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAZARABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V71D8JOKK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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